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5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid (also known as 5-hydroxy-6-methylpyridine-3,4-dicarboxylate) serves as a crucial intermediate in the synthesis of vitamin B6 (pyridoxine) []. Studies have explored various methods for its reduction to pyridoxine, with silane-based reagents demonstrating promising results []. These findings contribute to the development of alternative pathways for vitamin B6 production, potentially leading to improved efficiency and cost-effectiveness.
The compound exhibits a phenomenon called tautomerization, where it exists in two different forms that are rapidly interconverting. These forms are 5-hydroxy-6-methylpyridine-3,4-dicarboxylate and 5-oxido-6-methylpyridinium-3,4-dicarboxylate. Research in this area delves into the factors influencing the equilibrium between these tautomers and their impact on the overall properties of the molecule.
The pyridinedicarboxylate scaffold, present in 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid, is a common structural motif found in various biologically active compounds []. This has led to investigations exploring the potential of this molecule or its derivatives as lead structures for drug discovery.
5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid is a pyridinecarboxylic acid characterized by its hydroxyl and carboxyl functional groups. This compound is a derivative of cinchomeronic acid and is classified as a monohydroxypyridine. Its molecular formula is C_8H_9O_5N, and it has a molecular weight of approximately 185.16 g/mol. The compound exhibits a complex structure that allows for various chemical interactions and biological activities, making it a subject of interest in both organic chemistry and pharmacology .
HMPD itself does not have a known mechanism of action in biological systems. Its significance lies in its role as a precursor to vitamin B6, which plays a crucial role in various cellular processes. Vitamin B6 acts as a coenzyme for over 100 enzymes involved in amino acid metabolism, neurotransmitter synthesis, and carbohydrate and lipid metabolism [].
Research indicates that 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid exhibits notable biological activities:
Several methods are available for synthesizing 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid:
5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid has various applications across different fields:
Interaction studies reveal that 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid can interact with various biological molecules:
Several compounds share structural similarities with 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Cinchomeronic Acid | Parent compound; contains similar rings | Precursor to 5-hydroxy derivatives |
| 5-Hydroxy-pyridine-2-carboxylic Acid | Contains hydroxyl and carboxyl groups | Different position of functional groups |
| 6-Methylpyridine-3-carboxylic Acid | Methylated pyridine derivative | Lacks the additional carboxylic group |
| 2-Pyridinecarboxylic Acid | Simpler structure with fewer functional groups | Used in various industrial applications |
The uniqueness of 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid lies in its specific arrangement of hydroxyl and carboxyl groups on the pyridine ring, which enhances its biological activity compared to other similar compounds .